![molecular formula C9H15NO4 B14612167 2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 58227-36-4](/img/structure/B14612167.png)
2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H13NO4. It is an ester derivative of methacrylic acid and is known for its applications in various fields, including polymer chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-(dimethylcarbamoyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield methacrylic acid and 2-(dimethylcarbamoyloxy)ethanol.
Polymerization: It can undergo free radical polymerization to form polymers used in coatings, adhesives, and other materials.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Polymerization: Initiated using radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Hydrolysis: Methacrylic acid and 2-(dimethylcarbamoyloxy)ethanol.
Polymerization: Polymers with varying molecular weights and properties depending on the reaction conditions.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers for coatings, adhesives, and sealants.
Materials Science: Employed in the development of advanced materials with specific properties such as hydrophobicity or flexibility.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its biocompatibility and ability to form hydrogels.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The compound’s ester group can participate in radical polymerization reactions, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Methyl Methacrylate: Another ester of methacrylic acid, commonly used in the production of polymethyl methacrylate (PMMA).
Ethyl Methacrylate: Similar in structure but with an ethyl group instead of the 2-(dimethylcarbamoyloxy)ethyl group.
Butyl Methacrylate: Contains a butyl group and is used in the production of flexible polymers.
Uniqueness
2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate is unique due to its specific ester group, which imparts distinct properties to the resulting polymers. These properties include enhanced flexibility, biocompatibility, and the ability to form hydrogels, making it suitable for specialized applications in biomedical and materials science .
Propiedades
Número CAS |
58227-36-4 |
|---|---|
Fórmula molecular |
C9H15NO4 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(dimethylcarbamoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H15NO4/c1-7(2)8(11)13-5-6-14-9(12)10(3)4/h1,5-6H2,2-4H3 |
Clave InChI |
HXICXKDVJSAIOG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


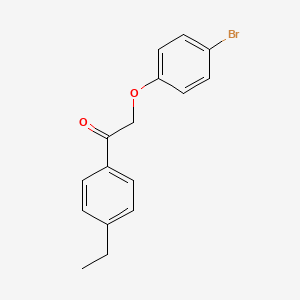
![1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14612092.png)
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14612103.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)

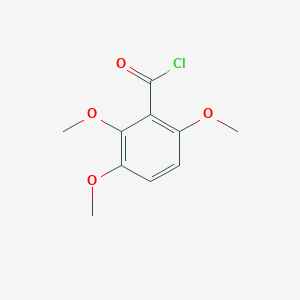
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine](/img/structure/B14612125.png)
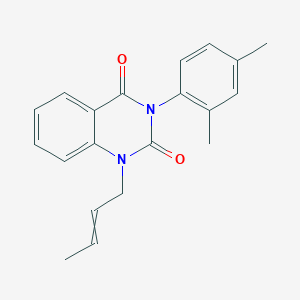
![Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-](/img/structure/B14612137.png)
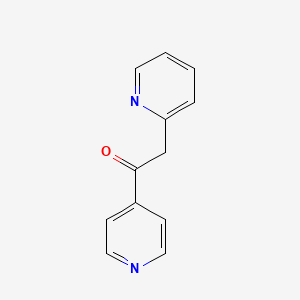
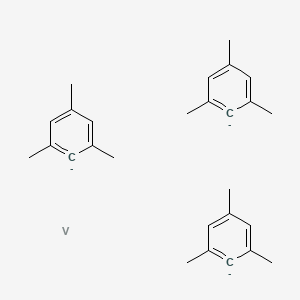
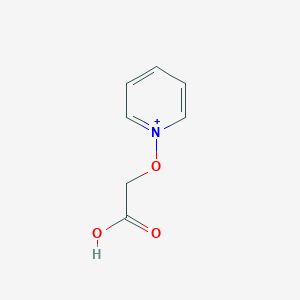
![1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14612162.png)
